tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate
Description
Chemical Name: tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate CAS Number: 1374654-57-5 Molecular Formula: C₁₂H₂₂FNO₃ Molecular Weight: 247.31 g/mol Key Features:
- A cyclohexane ring substituted with a fluorine atom and a hydroxymethyl group at the 4-position.
- The tert-butyl carbamate group acts as a protective moiety for the amine functionality.
- The compound is used as an intermediate in pharmaceutical synthesis, particularly in targeting receptors such as androgen receptors .
Properties
IUPAC Name |
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZVNFLXPGHEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The fluoro-substituted cyclohexyl ring can be reduced under hydrogenation conditions to form a fully saturated cyclohexyl ring.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of fully saturated cyclohexyl derivatives.
Substitution: Formation of substituted cyclohexyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can exhibit anticancer properties. For example, modifications to the hydroxymethyl group have been explored to enhance the selectivity and potency against specific cancer cell lines. Studies have shown that fluorinated compounds often demonstrate improved metabolic stability, making them suitable candidates for further development in cancer therapy .
Organic Synthesis
The compound is utilized in various synthetic routes due to its reactivity and ability to act as a protecting group for amines and alcohols.
Synthetic Methodologies
- Carbonyl Protection : The tert-butyl carbamate group can protect amines during multi-step syntheses, allowing for selective reactions without interference from the amine functionality.
- Fluorination Reactions : The presence of the fluorine atom enhances electrophilic character, facilitating reactions such as nucleophilic substitutions and additions .
Biocatalysis
Recent advancements in biocatalytic processes have highlighted the compound's utility in enzyme-mediated reactions.
Case Study: Enzyme-Catalyzed Synthesis
A notable application involves the use of alcohol dehydrogenases (ADHs) to produce specific derivatives of cyclohexanols from ketones, including those derived from this compound. This method showcases high selectivity and efficiency, underlining the potential for green chemistry applications where fewer solvents and milder conditions are employed .
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in developing fluorinated polymers and coatings that require enhanced chemical resistance and durability.
Case Study: Coating Technologies
Fluorinated compounds are known for their low surface energy, making them ideal candidates for non-stick coatings. Research into incorporating this compound into polymer matrices has shown promising results in improving the performance characteristics of these materials .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis with potential anticancer properties | Development of selective anticancer agents |
| Organic Synthesis | Protecting group for amines; facilitates nucleophilic reactions | Multi-step synthetic pathways |
| Biocatalysis | Enzyme-mediated reactions using alcohol dehydrogenases | Production of cyclohexanol derivatives |
| Material Science | Development of fluorinated polymers and coatings | Non-stick coating technologies |
Mechanism of Action
The mechanism of action of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares the target compound with structurally related tert-butyl carbamates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate | 1374654-57-5 | C₁₂H₂₂FNO₃ | 247.31 | Fluorine at 4-position; hydroxymethyl group |
| tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | 223131-01-9 | C₁₂H₂₃NO₃ | 229.32 | Cis-hydroxymethyl; no fluorine |
| tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate | 239074-29-4 | C₁₂H₂₃NO₃ | 229.32 | Trans-hydroxymethyl; no fluorine |
| tert-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate | 31420-65-2 | C₁₀H₁₉NO₃ | 201.26 | Cyclobutane ring; trans-hydroxymethyl |
Key Differences and Implications
Fluorine Substituent: The fluorine atom in the target compound increases polarity and metabolic stability compared to non-fluorinated analogs.
Stereochemistry: The cis isomer (CAS 223131-01-9) has a hydroxymethyl group on the same face as the carbamate, leading to steric hindrance that may reduce enzymatic degradation.
Ring Size and Substitution :
- Cyclobutane derivatives (e.g., CAS 31420-65-2) exhibit higher ring strain, which may affect conformational flexibility and binding kinetics compared to cyclohexane-based compounds .
Biological Activity
tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate (CAS Number: 1374654-57-5) is a fluorinated carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclohexyl moiety with a hydroxymethyl group and a fluorine substituent, which may influence its biological interactions and therapeutic applications.
These properties underscore the compound's relevance in various chemical and biological contexts, making it a subject of interest for ongoing research.
Research indicates that compounds like this compound may exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Carbamate derivatives often act as enzyme inhibitors, affecting metabolic pathways.
- Modulation of Cellular Signaling : The presence of fluorine and hydroxymethyl groups can alter the lipophilicity and hydrogen bonding capacity, potentially enhancing interaction with biological targets.
Case Studies and Research Findings
- Antitumor Activity : In studies involving similar carbamate compounds, significant antitumor effects have been observed. For instance, derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a potential therapeutic window .
- Neuroprotective Effects : Some fluorinated compounds have demonstrated neuroprotective properties in preclinical models. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .
- Safety Profile : Preliminary toxicity assessments indicate that this compound may cause skin irritation and is harmful if ingested, necessitating careful handling in laboratory settings .
Comparative Biological Activity Table
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for characterizing tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbamate group, fluorinated cyclohexyl ring, and hydroxymethyl moiety. Mass spectrometry (MS) validates the molecular ion peak (expected m/z: 229.3159 for [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups like C=O (carbamate, ~1700 cm⁻¹) and O-H (hydroxymethyl, ~3400 cm⁻¹). For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended .
Q. How should this compound be stored to ensure stability?
- Answer : Store at room temperature in a tightly sealed container under inert atmosphere (e.g., nitrogen). Protect from moisture and light, as carbamates are prone to hydrolysis under acidic/basic conditions. Avoid proximity to strong oxidizers or reducing agents, which may trigger decomposition .
Q. What solvents are suitable for dissolving this compound in biological assays?
- Answer : The compound is moderately polar due to the hydroxymethyl and carbamate groups. Recommended solvents include methanol, dimethyl sulfoxide (DMSO), or aqueous buffers with <5% organic cosolvents. Pre-solubilize in DMSO for cell-based assays, ensuring final concentrations ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can stereochemical purity of the cyclohexyl ring be confirmed during synthesis?
- Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a hexane/isopropanol mobile phase to resolve stereoisomers. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can corroborate spatial arrangements of substituents on the cyclohexyl ring. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .
Q. What strategies optimize the yield of the fluorination step in synthesizing this compound?
- Answer : Fluorination at the cyclohexyl 4-position often employs electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous acetonitrile or DMF. Kinetic control (low temperature, -20°C to 0°C) minimizes side reactions. Monitor reaction progress via ¹⁹F NMR to detect intermediates. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted fluorinating agents .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point)?
- Answer : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., PubChem, Reaxys). Reproduce measurements using differential scanning calorimetry (DSC) for melting point verification. Variability may arise from polymorphic forms or residual solvents; thus, recrystallize the compound from ethanol/water before analysis .
Q. What experimental design principles apply to studying its bioactivity in enzyme inhibition assays?
- Answer : Use a Design of Experiments (DoE) approach to optimize assay conditions (e.g., pH, temperature, enzyme concentration). Include positive controls (e.g., known carbamate-based inhibitors) and negative controls (solvent-only). For IC₅₀ determination, employ a 10-point dose-response curve with triplicate measurements. Statistical validation (e.g., ANOVA) ensures robustness .
Q. How can hydrolysis kinetics of the carbamate group be quantified under physiological conditions?
- Answer : Conduct stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) or LC-MS. Fit data to a first-order kinetic model to calculate half-life (t₁/₂). Compare rates in the presence/absence of esterases to assess enzymatic vs. non-enzymatic pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
